[(4-Bromo-3-methylphenyl)sulfonyl]-3-pyridylamine
Description
Properties
IUPAC Name |
4-bromo-3-methyl-N-pyridin-3-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2S/c1-9-7-11(4-5-12(9)13)18(16,17)15-10-3-2-6-14-8-10/h2-8,15H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPQQZKKQCPQCFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CN=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Coupling with 3-Aminopyridine
The core synthesis involves reacting 4-bromo-3-methylbenzenesulfonyl chloride with 3-aminopyridine. A representative procedure, adapted from the synthesis of N-(3-bromo-5-methyl-2-pyridyl)-4-methylbenzenesulfonamide, is as follows:
Procedure:
- Combine 3-aminopyridine (1.0 equiv) and 4-bromo-3-methylbenzenesulfonyl chloride (1.1 equiv) in anhydrous dichloromethane.
- Add pyridine (1.5 equiv) dropwise to scavenge HCl.
- Stir the mixture at room temperature for 12–24 hours.
- Quench with ice-water, extract the organic layer, and dry over Na₂SO₄.
- Purify the crude product via recrystallization (hexane:ethyl acetate, 3:1 v/v) or column chromatography.
Reaction Conditions Table
| Parameter | Value/Detail | Source Reference |
|---|---|---|
| Solvent | Dichloromethane | |
| Base | Pyridine | |
| Temperature | Room temperature (25°C) | |
| Reaction Time | 12–24 hours | |
| Yield | 65–75% (estimated from analogs) |
Alternative Methodologies and Optimization
Use of Alternative Bases
Triethylamine (Et₃N) or potassium carbonate (K₂CO₃) may substitute pyridine. In the synthesis of pyridine-3-sulfonamide derivatives, K₂CO₃ in acetone facilitated efficient coupling at reflux (56–60°C), achieving yields exceeding 70%.
Advantages:
- Higher boiling solvents (e.g., acetone) allow elevated temperatures, accelerating reaction kinetics.
- K₂CO₃ is less odorous than pyridine, improving practicality.
Characterization and Analytical Data
Spectroscopic Confirmation
Crystallographic Validation
Single-crystal X-ray diffraction of analogous sulfonamides confirms the planar geometry of the sulfonyl group and the dihedral angle between aryl rings (84.1° in isostructural compounds). Hydrogen bonding networks (N–H⋯O) stabilize the crystal lattice, as observed in the enol/zwitterionic tautomerism of related structures.
Crystal Data (Analogs):
| Parameter | Value |
|---|---|
| Space Group | Orthorhombic, Pbca |
| a, b, c (Å) | 11.7919, 13.9965, 23.5117 |
| α, β, γ (°) | 90, 90, 90 |
| Z | 8 |
Challenges and Mitigation Strategies
Byproduct Formation
Low Solubility
- Issue: Precipitation during reaction limits yield.
- Solution: Employ polar aprotic solvents (DMF, DMSO) or sonicate the mixture.
Industrial-Scale Considerations
For bulk synthesis, continuous flow reactors offer advantages:
- Enhanced heat transfer minimizes decomposition.
- Higher throughput compared to batch processes.
Proposed Protocol:
- Pump reagents through a heated reactor coil (residence time: 30 minutes).
- In-line liquid-liquid separation for immediate product isolation.
Chemical Reactions Analysis
Types of Reactions
[(4-Bromo-3-methylphenyl)sulfonyl]-3-pyridylamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The sulfonyl group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
[(4-Bromo-3-methylphenyl)sulfonyl]-3-pyridylamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, including inhibitors of specific enzymes and receptors.
Materials Science: The compound can be incorporated into polymers and other materials to impart specific properties, such as increased thermal stability or electronic conductivity.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the construction of diverse chemical libraries for screening purposes.
Biological Studies: The compound can be used in biochemical assays to study enzyme activity, protein-ligand interactions, and other biological processes.
Mechanism of Action
The mechanism of action of [(4-Bromo-3-methylphenyl)sulfonyl]-3-pyridylamine depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, inhibiting its activity. The sulfonyl group can form strong interactions with amino acid residues in the active site, while the pyridylamine moiety can enhance binding affinity through hydrogen bonding and π-π interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of [(4-Bromo-3-methylphenyl)sulfonyl]-3-pyridylamine can be contextualized by comparing it with three analogous sulfonamide derivatives:
Table 1: Structural and Functional Comparison
Key Observations :
Bromine Substituents :
- The bromine in this compound is positioned to enhance halogen bonding in target interactions, similar to its role in the pyrimidine-based compound from . However, its placement on a phenyl ring (vs. pyrimidine in ) may reduce steric hindrance compared to bulkier spirocyclic systems () .
Conversely, the sulfonamide in introduces a secondary amine, enabling additional hydrogen-bonding interactions .
Heterocyclic Cores :
- The 3-pyridylamine in the target compound offers a simpler aromatic system compared to the pyrimidine () or spirocyclic benzoxazine (). This may improve synthetic accessibility but limit π-stacking versatility relative to pyrimidine derivatives .
Research Findings and Limitations
- Synthetic Feasibility : The absence of a thioether or spirocyclic system (cf. –3) simplifies the synthesis of this compound, though bromine incorporation requires careful optimization to avoid debromination .
- Thermodynamic Stability : Computational modeling (unavailable in the provided evidence) is needed to compare stability with morpholine- or pyrimidine-containing analogs.
- Bioactivity Data : Direct biological data for the target compound is lacking; inferences are drawn from structurally related sulfonamides in –3, which show moderate-to-high potency in enzyme inhibition assays .
Biological Activity
[(4-Bromo-3-methylphenyl)sulfonyl]-3-pyridylamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound's structure consists of a brominated phenyl group attached to a sulfonamide moiety, linked to a pyridylamine. This configuration is crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonyl group enhances binding affinity through strong interactions with amino acid residues in the active sites of target proteins. The pyridylamine moiety facilitates additional hydrogen bonding and π-π interactions, contributing to its inhibitory effects on enzyme activity.
Antitumor Activity
Recent studies have demonstrated that compounds structurally related to this compound exhibit potent antitumor properties. For example, a related compound demonstrated an IC50 value of 256 nM against FLT3, a receptor tyrosine kinase implicated in acute myeloid leukemia (AML) . This highlights the potential of such derivatives in cancer therapy.
Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor. A study indicated that derivatives with similar structures exhibited significant inhibition of alkaline phosphatase (ALP), with one compound achieving an IC50 value of 1.469 µM . This suggests that this compound may also function as a competitive inhibitor for various enzymes.
Table 1: Inhibition Potency Against Enzymes
| Compound | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | Alkaline Phosphatase | 1.469 ± 0.02 | |
| Related Compound C14 | FLT3 | 0.256 | |
| Compound 5d | ALP | 1.469 |
Case Studies
- Inhibition of FLT3 in AML : A series of derivatives targeting FLT3 were synthesized, revealing that specific substitutions at the para position significantly enhanced biological activity. The most potent inhibitors displayed substantial apoptosis induction in AML cell lines, demonstrating the therapeutic potential of these compounds in targeted cancer therapy .
- Enzyme Kinetics : Detailed enzyme kinetics studies using Lineweaver-Burk plots confirmed that certain derivatives act as competitive inhibitors for ALP, establishing their potential as drug candidates for conditions where ALP modulation is beneficial .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
